molecular formula C29H31N3O4 B2362821 4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1018125-48-8

4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2362821
CAS No.: 1018125-48-8
M. Wt: 485.584
InChI Key: CQXXKTLRSLZDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O4 and its molecular weight is 485.584. The purity is usually 95%.
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Properties

IUPAC Name

4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4/c1-19-8-11-25(14-20(19)2)36-18-23(33)17-32-27-7-5-4-6-26(27)30-29(32)21-15-28(34)31(16-21)22-9-12-24(35-3)13-10-22/h4-14,21,23,33H,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXXKTLRSLZDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H26N2O4\text{C}_{22}\text{H}_{26}\text{N}_2\text{O}_4

This structure features a benzimidazole core, a pyrrolidinone moiety, and various substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor , antimicrobial , and neurological modulation .

Antitumor Activity

Studies have shown that derivatives of benzimidazole compounds often display significant anticancer properties. For instance, a related compound was identified as an effective inhibitor in cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (µM)Mechanism
4-(1-(3-(3,4-dimethylphenoxy)...MCF-7 (Breast)5.2Apoptosis induction
4-(1-(3-(3,4-dimethylphenoxy)...HeLa (Cervical)6.8Cell cycle arrest
4-(1-(3-(3,4-dimethylphenoxy)...A549 (Lung)7.5Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary results suggest notable activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is hypothesized to involve several mechanisms:

  • GABA-A Receptor Modulation: Compounds similar to benzimidazoles have been shown to act as positive allosteric modulators at GABA-A receptors, potentially influencing neurological pathways and offering therapeutic benefits in anxiety and seizure disorders .
  • Inhibition of Metalloenzymes: The structure suggests potential interactions with metalloenzymes involved in cellular processes, which could lead to therapeutic applications in treating fungal infections .

Case Studies

A recent study focused on the efficacy of this compound in multicellular spheroids (MCS), which better mimic in vivo conditions compared to traditional monolayer cultures. The findings indicated that the compound significantly reduced tumor viability in MCS models, supporting its potential as an anticancer agent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.